molecular formula C22H20N2O5 B2433052 Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate CAS No. 1209738-10-2

Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate

Cat. No. B2433052
M. Wt: 392.411
InChI Key: RUTQQQHZRKYNMW-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate” is a complex organic compound. It contains a benzofuran moiety, which is a common scaffold in many bioactive compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reaction conditions. For instance, during the reaction process, a 2-(allyloxy)aryl radical could be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran core and various functional groups attached to it . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of various functional groups. For example, during the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “2,3-dihydro-2-methylbenzofuran” has a molecular weight of 134.1751 .

Scientific Research Applications

Antitumor Potential and Tubulin Polymerization Inhibition

Research has identified dihydrobenzofuran lignans and related compounds as potential antitumor agents. A biomimetic reaction sequence involving oxidative dimerization of certain acid methyl esters, followed by derivatization reactions, yielded compounds with promising anticancer activity. These compounds have shown significant effectiveness against leukemia and breast cancer cell lines, with mechanisms involving the inhibition of tubulin polymerization. Notably, specific compounds demonstrated promising activity, with one exhibiting an average GI(50) value of 0.3 µM against three breast cancer cell lines, highlighting their potential as antimitotic and antitumor agents (Pieters et al., 1999).

Synthesis and Chemical Transformations

The literature also explores the synthesis and chemical transformations of related compounds, offering insights into their potential applications in organic chemistry. For example, studies on the base-catalyzed heterocyclization of certain benzohydroxamic acids have led to the formation of N-hydroxy lactams, indicating a pathway to diverse heterocyclic systems (Vasilevskii et al., 2014). Another study involved the photochemistry of specific phenacyl chloride and benzoate derivatives, leading to high chemical yields of indanone derivatives, showcasing the selectivity and potential utility of these reactions in synthetic organic chemistry (Plíštil et al., 2006).

Antiangiogenic Activity

Dihydrobenzofuran lignans, synthesized through similar oxidative dimerization processes, have also been evaluated for their antiangiogenic activity. Specific compounds exhibited pronounced antiangiogenic effects in assays, suggesting potential applications in therapies targeting angiogenesis (Apers et al., 2002).

Zeolite-Catalyzed Acylation

The acylation of benzofuran and its derivatives using zeolite catalysts in a fixed bed reactor has been studied, showing high yields and selectivity for certain acyl compounds. This research underscores the potential of zeolite-catalyzed reactions in the efficient synthesis of chemically modified benzofurans, which could have various industrial and pharmaceutical applications (Richard et al., 1996).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the field of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus .

properties

IUPAC Name

methyl 2-[[2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-13-9-15-10-14(7-8-19(15)28-13)20-11-16(24-29-20)12-21(25)23-18-6-4-3-5-17(18)22(26)27-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTQQQHZRKYNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate

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